N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide
CAS No.:
Cat. No.: VC14987557
Molecular Formula: C18H14ClF3N2O2
Molecular Weight: 382.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H14ClF3N2O2 |
|---|---|
| Molecular Weight | 382.8 g/mol |
| IUPAC Name | N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-methoxyindol-1-yl)acetamide |
| Standard InChI | InChI=1S/C18H14ClF3N2O2/c1-26-13-3-5-16-11(8-13)6-7-24(16)10-17(25)23-15-9-12(18(20,21)22)2-4-14(15)19/h2-9H,10H2,1H3,(H,23,25) |
| Standard InChI Key | CQFMYBCKAYNBBJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Introduction
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is a complex organic compound that has garnered significant attention in the fields of pharmaceutical and chemical research. Its molecular formula is C18H14ClF3N2O2, and it has a molecular weight of approximately 374.74 g/mol . This compound belongs to the class of acetamides, which are derivatives of acetic acid and are frequently used in medicinal chemistry.
Synthesis and Chemical Reactions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. These reactions require controlled conditions, such as specific temperatures and inert atmospheres, to prevent oxidation and ensure the use of catalysts for facilitating certain reactions. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the final product.
Synthesis Conditions
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Temperature Control: To optimize reaction yields and prevent degradation.
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Inert Atmosphere: To prevent oxidation reactions.
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Catalysts: To facilitate specific reaction steps.
Biological Activity and Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide exhibits significant biological activity, particularly in medicinal chemistry. Its structure suggests potential interactions with various biological targets, which could lead to novel therapeutic applications. Indole derivatives, like this compound, are known for their neuroprotective effects, making them candidates for treating neurodegenerative diseases.
Potential Applications
| Application Area | Description |
|---|---|
| Neuroprotection | Potential for treating neurodegenerative diseases due to its indole structure. |
| Medicinal Chemistry | Acts as an intermediate in drug synthesis or as a potential therapeutic agent. |
Mechanism of Action and Pharmacodynamics
The exact mechanism of action for N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is not fully understood but is hypothesized to involve interactions with specific biological targets. Further studies are required to elucidate its pharmacodynamics and pharmacokinetics through in vitro and in vivo experimental assays.
Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide | Chloro and trifluoromethyl groups | Antimicrobial |
| 5-Methoxyindole | Indole base structure | Neuroprotective |
| 2-Chloro-N-(4-trifluoromethylphenyl)acetamide | Chloro-substituted phenyl | Anticancer |
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